

decalin derivatives and their potential applications

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An In-depth Technical Guide to Decalin Derivatives and Their Potential Applications

Abstract

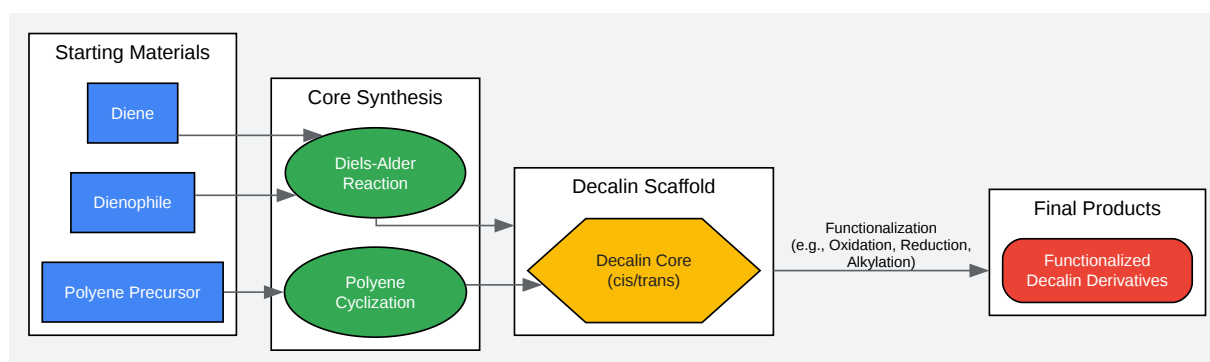
The decalin ring system, a bicyclo[4.4.0]decane scaffold, is a prevalent structural motif in a vast array of natural products and synthetic compounds.^[1] Its unique stereochemical properties, existing as both cis and trans fused isomers, provide a rigid three-dimensional framework that is of significant interest in medicinal chemistry, materials science, and drug development.^{[2][3]} Decalin derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and immunosuppressive effects.^{[4][5]} Furthermore, their high energy density and thermal stability make them excellent candidates for advanced high-energy-density fuels.^{[6][7]} This technical guide provides a comprehensive overview of the synthesis, applications, and characterization of decalin derivatives, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key processes and pathways.

Synthesis of Decalin Derivatives

The construction of the decalin scaffold is a cornerstone of synthetic organic chemistry. The major strategies involve the formation of the two fused six-membered rings, which can be achieved through several powerful reactions.

Key Synthetic Strategies:

- **Diels-Alder Reaction:** This [4+2] cycloaddition is one of the most efficient methods for constructing the decalin core. It can be performed in both intermolecular and intramolecular (IMDA) fashions, often setting multiple stereocenters in a single step with high control.[1][8][9] The stereochemistry of the resulting decalin ring (cis or trans) can be influenced by the reaction conditions and the stereochemistry of the starting triene.[8]
- **Robinson Annulation:** A classic method that involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring, which can be a key step in building the bicyclic system.
- **Anionic and Cation-Induced Cyclizations:** Polyene cyclizations triggered by anionic species or cations are also employed to construct the decalin framework, mimicking biosynthetic pathways.[1]
- **Michael-Michael Ring Closure (MIMIRC):** This cascade reaction involves a double Michael addition to form the bicyclic system in a highly stereoselective manner.[10]



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Caption: General workflow for the synthesis of decalin derivatives.

Experimental Protocol: Synthesis of a Decalin-Based FKBP51 Ligand Intermediate

This protocol is adapted from the synthesis of a novel decalin-based scaffold for FKBP51-selective ligands.^[11]

Reaction: (E)-Nona-6,8-dien-1-ol Synthesis

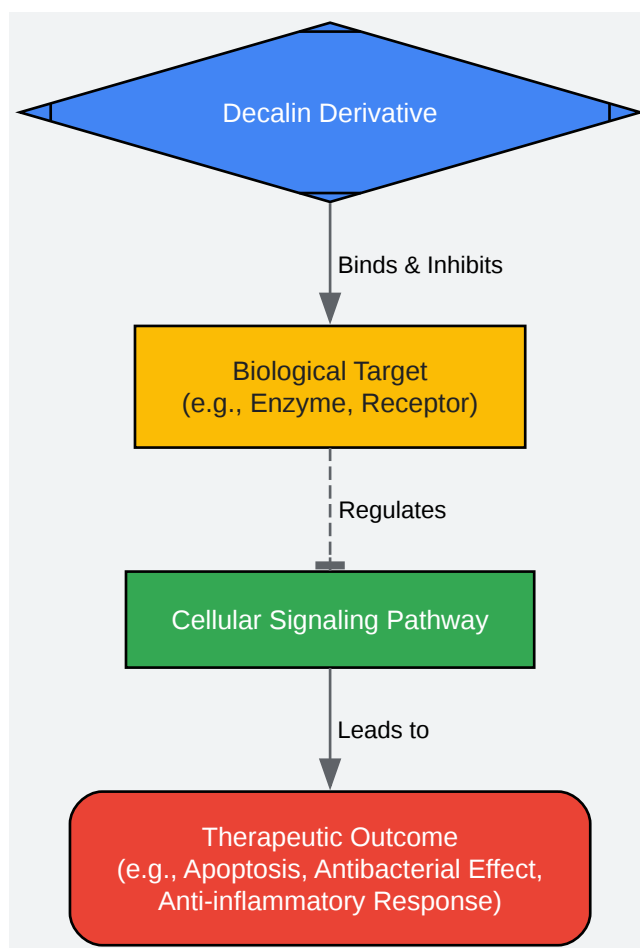
- Preparation: To a solution of 1,3-butadiene (2.0 equiv.) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise.
- Reaction Initiation: Stir the resulting mixture at -78 °C for 30 minutes.
- Addition of Electrophile: Add a solution of 3-(bromomethyl)oxane (1.0 equiv.) in anhydrous THF to the reaction mixture.
- Warming and Quenching: Allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Extraction: Extract the aqueous phase three times with diethyl ether.
- Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography (e.g., 0–40% EtOAc in cyclohexane) to yield the desired diene product.
- Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.^[11]
 - ¹H NMR (300 MHz, CDCl₃): δ 6.31 (dt, J = 16.9, 10.2 Hz, 1H), 6.12–5.99 (m, 1H), 5.70 (dt, J = 14.6, 6.9 Hz, 1H), 5.14–5.04 (m, 1H), 4.99–4.92 (m, 1H), 3.64 (t, J = 6.6 Hz, 2H), 2.18–2.00 (m, 2H), 1.68–1.49 (m, 2H), 1.47–1.32 (m, 5H).^[11]
 - ¹³C NMR (75 MHz, CDCl₃): δ 137.23, 135.12, 131.07, 114.73, 62.92, 32.61, 32.44, 28.94, 25.29.^[11]

Medicinal and Biological Applications

Decalin-containing natural products exhibit a remarkable range of biological activities, making them attractive scaffolds for drug discovery.^[8] Their rigid structure allows for precise positioning of functional groups to interact with biological targets.

Key Therapeutic Areas:

- **Antibacterial/Antifungal:** Many decalin derivatives isolated from fungi and bacteria show potent activity against pathogenic microbes, including resistant strains like MRSA.[\[12\]](#)[\[13\]](#) Examples include equisetin, phomasetin, and anthracimycin.[\[5\]](#)[\[12\]](#) A recently discovered derivative, trans-1-oxo-2,4-diacetylaminodecalin, shows specific activity against *Candida albicans* and *Candida auris*.[\[13\]](#)
- **Anticancer:** Certain derivatives have been investigated as anticancer agents. (+)-Trichodermic acid and its synthetic derivative AMF-26 are being studied as inhibitors of the Golgi system.[\[14\]](#) Novel synthetic decalins have been shown to induce apoptosis in cancer cell lines.[\[11\]](#)
- **Antiviral:** Decalin-containing tetramic acids like equisetin and phomasetin have been identified as inhibitors of HIV-1 integrase.[\[5\]](#)
- **Enzyme Inhibition:** The decalin scaffold is found in compounds that inhibit a variety of enzymes. For instance, synthetic dihydro- β -agarofurans show acetylcholinesterase (AChE) inhibitory activity, and other derivatives are potent antagonists of the TRPA1 channel, a target for nociceptive pain.[\[15\]](#)



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Caption: Conceptual mechanism of action for a decalin-based therapeutic agent.

Quantitative Data: Biological Activities of Decalin Derivatives

The biological potency of decalin derivatives is often dependent on the stereochemistry of the decalin core (cis vs. trans).

Compound/Class	Target/Activity	Quantitative Data	Reference
Equisetin (trans-decalin)	Antibacterial	MIC: 0.2 µg/mL (S. aureus)	[5]
Phomasetin (trans-decalin)	Antibacterial	MIC: 0.78 µg/mL (S. aureus)	[5]
Fusaequisin A (cis-decalin)	Antibacterial	MIC: >100 µg/mL (S. aureus)	[5]
Dihydro-β-agarofurans	AChE Inhibition	IC ₅₀ : 0.046 - 0.738 mM	[15]
SAFit1 / SAFit2	FKBP51 Inhibition / Apoptosis	Induce apoptosis at 1 µM in KB cells	[11]
trans-1-oxo-2,4-diacetylaminodecalin	Anti-Candida	Active against C. albicans, C. auris	[13]

Experimental Protocol: In Vitro Anticancer Activity (Apoptosis Assay)

This protocol describes a method to assess the ability of a decalin derivative to induce apoptosis in a cancer cell line, such as the KB cell line.[11]

- **Cell Culture:** Culture KB cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin) at 37 °C in a humidified 5% CO₂ atmosphere.
- **Compound Treatment:** Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the decalin derivative (e.g., 0.1 µM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 48 hours).
- **Cell Harvesting:** After treatment, harvest both adherent and floating cells. Wash the cells with ice-cold PBS (Phosphate-Buffered Saline).
- **Staining:** Resuspend the cell pellet in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.

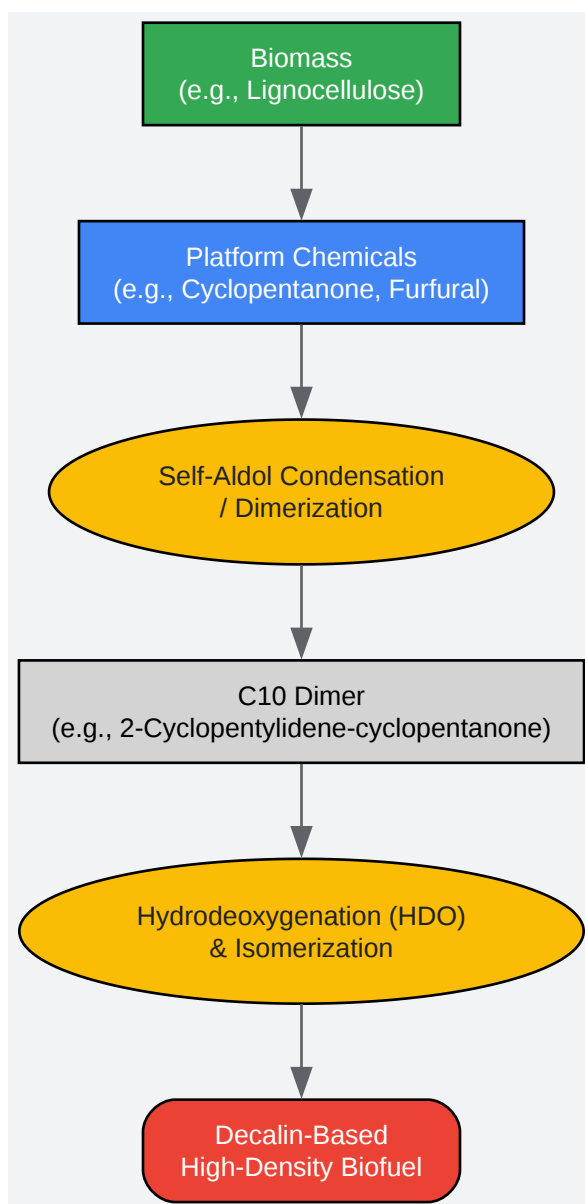
- Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
 - Annexin V-positive/PI-negative cells are in early apoptosis.
 - Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
- Data Analysis: Quantify the percentage of apoptotic cells for each treatment condition compared to the vehicle control.

Applications in Materials Science and Energy

Decalin and its derivatives are classified as high-energy-density fuels (HEDFs) due to their high volumetric net heat of combustion (NHOC) and high density.^[16] These properties are critical for volume-limited applications, such as jet and missile propulsion.

Key Properties and Applications:

- High Density: The compact, bicyclic structure of decalin results in a higher density compared to acyclic alkanes of similar carbon number, allowing more energy to be stored in a given volume.^{[6][17]}
- Thermal Stability: The saturated ring system provides excellent thermal stability, a crucial property for jet fuels.^[6]
- Renewable Sources: Significant research is focused on producing decalin derivatives from renewable biomass sources, such as lignocellulose-derived platform molecules like cyclopentanone.^{[6][7]} This offers a pathway to sustainable aviation fuels (SAFs).^[17]



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Caption: Workflow for the production of decalin-based fuels from biomass.

Quantitative Data: Physical Properties of Decalin Derivatives for Fuel Applications

Compound	Density (g/mL)	Net Heat of Combustion (NHOC)	Freezing Point (°C)	Reference
cis-Decalin	~0.896	38.7 MJ/L	-43	[17][18]
trans-Decalin	~0.870	-	-30	[18]
JP-10	0.935	141.5 kBtu/gallon	-79	[16]
Biomass-derived Decalin Mix	0.896	-	-37	[7][19]
Branched Decalins (from biomass)	up to 0.88	-	as low as -110	[7]

Experimental Protocol: Synthesis of Decalin from Cyclopentanone

This protocol outlines a biomass-to-fuel pathway for producing decalin.[6]

Step 1: Self-Aldol Condensation of Cyclopentanone

- **Catalyst and Reactants:** In a reactor, combine cyclopentanone with a catalyst such as an ionic liquid (e.g., ethanolamine acetate, EAOAc).
- **Reaction Conditions:** Heat the mixture under optimized conditions (e.g., 180 °C for 4 hours) to promote the self-aldol condensation.
- **Product:** The primary product is 2-cyclopentylidenecyclopentanone. Monitor reaction progress using GC-MS.
- **Separation:** After the reaction, separate the product from the catalyst.

Step 2: Hydrodeoxygenation (HDO) and Isomerization

- **Catalyst:** Use a dual-catalyst system, such as a physical mixture of a hydrogenation catalyst (e.g., Ru/C) and an acidic zeolite (e.g., H-β zeolite).

- Reaction Conditions: Perform the HDO of the dimer product in a high-pressure reactor under a hydrogen atmosphere (e.g., 4 MPa H₂) at elevated temperature (e.g., 200 °C).
- Isomerization: The initial HDO product, bi(cyclopentane), is subsequently isomerized to decalin over an appropriate catalyst (e.g., La-Y zeolite) to yield the final fuel product.
- Analysis: Analyze the final product composition using GC-MS to determine the yield and selectivity of decalin isomers.[6]

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